molecular formula C21H24N4O3 B7050638 3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide

3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide

Cat. No.: B7050638
M. Wt: 380.4 g/mol
InChI Key: RFFDQKKFXLLABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide is a complex organic compound that features a quinoline and pyridine moiety

Properties

IUPAC Name

3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-19(23-12-9-20(27)24-14-15-7-10-22-11-8-15)6-5-17-13-16-3-1-2-4-18(16)25-21(17)28/h1-4,7-8,10-11,17H,5-6,9,12-14H2,(H,23,26)(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFDQKKFXLLABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)CCC(=O)NCCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide typically involves multi-step organic reactions. One common approach is the oxone-mediated cascade arylhydroxylation of activated alkenes, which allows for the formation of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones . This reaction is performed under simple conditions without any external additives or catalysts, making it an efficient method for synthesizing the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using minimal reagents and avoiding hazardous solvents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its potential therapeutic effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide is unique due to its dual quinoline and pyridine moieties, which provide a versatile framework for further functionalization and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.